lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate
lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate
Glutaryl coenzyme A (Glutaryl CoA) is an intermediate in the mitochondrial oxidation of lysine, hydroxylysine and tryptophan.
Glutaryl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Glutaryl-CoA has been found in human liver tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, glutaryl-CoA is primarily located in the mitochondria and cytoplasm. Glutaryl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, glutaryl-CoA is involved in the pyridoxine dependency with seizures pathway, the lysine degradation pathway, and the fatty acid metabolism pathway. Glutaryl-CoA is also involved in several metabolic disorders, some of which include the ethylmalonic encephalopathy pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), carnitine palmitoyl transferase deficiency (II), and carnitine palmitoyl transferase deficiency (I).
Glutaryl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Glutaryl-CoA has been found in human liver tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, glutaryl-CoA is primarily located in the mitochondria and cytoplasm. Glutaryl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, glutaryl-CoA is involved in the pyridoxine dependency with seizures pathway, the lysine degradation pathway, and the fatty acid metabolism pathway. Glutaryl-CoA is also involved in several metabolic disorders, some of which include the ethylmalonic encephalopathy pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), carnitine palmitoyl transferase deficiency (II), and carnitine palmitoyl transferase deficiency (I).
Brand Name:
Vulcanchem
CAS No.:
103192-48-9
VCID:
VC20760554
InChI:
InChI=1S/C26H42N7O19P3S.Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/p-1/t14-,19-,20-,21?,25-;/m1./s1
SMILES:
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O
Molecular Formula:
C26H41LiN7O19P3S
Molecular Weight:
881.6 g/mol
lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate
CAS No.: 103192-48-9
Cat. No.: VC20760554
Molecular Formula: C26H41LiN7O19P3S
Molecular Weight: 881.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glutaryl coenzyme A (Glutaryl CoA) is an intermediate in the mitochondrial oxidation of lysine, hydroxylysine and tryptophan. Glutaryl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Glutaryl-CoA has been found in human liver tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, glutaryl-CoA is primarily located in the mitochondria and cytoplasm. Glutaryl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, glutaryl-CoA is involved in the pyridoxine dependency with seizures pathway, the lysine degradation pathway, and the fatty acid metabolism pathway. Glutaryl-CoA is also involved in several metabolic disorders, some of which include the ethylmalonic encephalopathy pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), carnitine palmitoyl transferase deficiency (II), and carnitine palmitoyl transferase deficiency (I). |
|---|---|
| CAS No. | 103192-48-9 |
| Molecular Formula | C26H41LiN7O19P3S |
| Molecular Weight | 881.6 g/mol |
| IUPAC Name | lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate |
| Standard InChI | InChI=1S/C26H42N7O19P3S.Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/p-1/t14-,19-,20-,21?,25-;/m1./s1 |
| Standard InChI Key | SYKWLIJQEHRDNH-KRPIADGTSA-N |
| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
| SMILES | [Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
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